molecular formula C6H10N2O2 B049773 3-(Dimethoxymethyl)-1H-pyrazole CAS No. 111573-59-2

3-(Dimethoxymethyl)-1H-pyrazole

Cat. No. B049773
CAS RN: 111573-59-2
M. Wt: 142.16 g/mol
InChI Key: ZAZJHNVEFWBJFV-UHFFFAOYSA-N
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Description

  • 3-(Dimethoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has a wide range of applications in chemistry and pharmacology.

Synthesis Analysis

  • While specific details on the synthesis of 3-(Dimethoxymethyl)-1H-pyrazole are not directly available, the synthesis of related pyrazole compounds often involves condensation reactions and various catalysis methods. For instance, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole was studied using phase transfer catalysis and ultrasonic irradiation conditions (Wang et al., 2015).

Molecular Structure Analysis

  • The molecular structure of pyrazole derivatives is often characterized by methods like X-ray crystallography, infrared, and nuclear magnetic resonance spectroscopy. These methods provide insights into the arrangement of atoms and the existence of different tautomeric forms (Ding Dong-ge, 2009).

Scientific Research Applications

  • Antioxidant Activity : Novel compounds containing pyrazole, including derivatives of 1H-pyrazole, show promising antioxidant potential. For instance, a study investigated new thiazole, pyridine, and pyrazole derivatives for their antioxidant properties using DPPH scavenging assay, demonstrating significant activity (Kaddouri et al., 2020).

  • Electrochemical Synthesis : Electrochemical methods have been used to synthesize new heterocyclic compounds from 1H-pyrazoles. This includes the study of N–N coupling and ring cleavage reactions of various 1H-pyrazole derivatives (Zandi et al., 2021).

  • Corrosion Inhibition : Pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These inhibitors show potential for protecting metal surfaces (Bouklah et al., 2005).

  • Tautomerism Studies : Research into the tautomerism of N-substituted pyrazolones, including various 1H-pyrazole derivatives, provides insights into the structural dynamics of these molecules, which is important for understanding their chemical behavior (Arbačiauskienė et al., 2018).

  • Kinetic Studies : The kinetics of synthesizing derivatives of 3,5-dimethyl-1H-pyrazole, including 1-(3-phenylpropyl)-1H-pyrazole, have been explored under various conditions, providing valuable information for optimizing synthesis processes (Wang et al., 2015).

  • Molecular Docking and Computational Studies : Computational studies, including molecular docking, have been employed to understand the interaction of pyrazole derivatives with various targets, aiding in the development of potential therapeutic agents (Karrouchi et al., 2019).

  • Catalysis and Complex Formation : Research into the formation of complexes with pyrazole derivatives, such as cis-bis(2,2'-bipyridine)-chlororuthenium(II) complexes, highlights their potential application in catalysis and material science (Jude et al., 2009).

properties

IUPAC Name

5-(dimethoxymethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-4-7-8-5/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZJHNVEFWBJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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